molecular formula C23H22F3NO2 B1257024 Cinacalcet carbamate

Cinacalcet carbamate

Cat. No.: B1257024
M. Wt: 401.4 g/mol
InChI Key: CWUNPFVHATZKFE-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinacalcet carbamate is recognized in pharmaceutical research as a process-related impurity in the synthesis of Cinacalcet Hydrochloride, the active pharmaceutical ingredient of Sensipar/Mimpara . Cinacalcet is a calcimimetic agent approved for treating secondary hyperparathyroidism in chronic kidney disease patients on dialysis and for hypercalcemia in parathyroid carcinoma patients . It functions as an agonist of the calcium-sensing receptor (CaSR) on the parathyroid gland, thereby reducing parathyroid hormone (PTH) secretion . The control and identification of impurities like this compound are critical in the development and manufacturing of cinacalcet HCl to ensure the safety, quality, and efficacy of the final drug product, in compliance with ICH guidelines . Researchers utilize this compound as an analytical standard for method development, validation, and quality control to monitor and quantify impurity levels during the production process. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22F3NO2

Molecular Weight

401.4 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propyl N-[(1R)-1-naphthalen-1-ylethyl]carbamate

InChI

InChI=1S/C23H22F3NO2/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)27-22(28)29-14-6-8-17-7-4-11-19(15-17)23(24,25)26/h2-5,7,9-13,15-16H,6,8,14H2,1H3,(H,27,28)/t16-/m1/s1

InChI Key

CWUNPFVHATZKFE-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)OCCCC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OCCCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for the Formation and Isolation of Cinacalcet Carbamate

Historical Context of Cinacalcet (B1662232) Synthesis Pathways

The synthesis of Cinacalcet, a chiral secondary amine, has been approached through several major pathways since its development. The core challenge lies in efficiently and stereoselectively coupling the (R)-(+)-1-(1-naphthyl)ethylamine moiety with the 3-[3-(trifluoromethyl)phenyl]propyl side chain. thieme-connect.comub.edu Historically, these syntheses can be categorized into three primary strategies: reductive amidation, nucleophilic substitution, and more recently, various coupling reactions. thieme-connect.comthieme-connect.com Each approach offers distinct advantages and challenges regarding yield, purity, and industrial scalability.

Reductive Amidation Approaches

Reductive amidation is a prominent and widely applied method for synthesizing Cinacalcet on an industrial scale. researchgate.net This strategy involves the reaction of (R)-(+)-1-(1-naphthyl)ethylamine with a suitable carbonyl compound, followed by the reduction of the resulting imine intermediate. ub.edu The two primary aldehyde precursors used are 3-(trifluoromethyl)cinnamaldehyde and 3-[3-(trifluoromethyl)phenyl]propanal. thieme-connect.com The reaction with the propanal derivative directly forms the cinacalcet skeleton upon reduction, while the cinnamaldehyde (B126680) route requires an additional hydrogenation step to saturate the carbon-carbon double bond. thieme-connect.com A variety of reducing agents have been employed for the imine reduction, each with its own profile of efficiency and selectivity. thieme-connect.comresearchgate.net

Table 1: Examples of Reductive Amination Conditions for Cinacalcet Synthesis

Carbonyl Precursor Reducing Agent/System Typical Yield Reference
3-[3-(trifluoromethyl)phenyl]propanal Sodium cyanoborohydride / Titanium isopropoxide Not specified acs.org
3-[3-(trifluoromethyl)phenyl]propanal Sodium borohydride (B1222165) / Iron-based Lewis catalyst Excellent chemoselectivity researchgate.net
3-(trifluoromethyl)cinnamaldehyde Various reductive agents, followed by hydrogenation Varies thieme-connect.com
3-[3-(trifluoromethyl)phenyl]propionic acid Phenylsilane / Platinum catalyst (one-pot) 74% thieme-connect.com

Nucleophilic Substitution Reactions in Cinacalcet Preparation

Nucleophilic substitution presents another major pathway to Cinacalcet. thieme-connect.com In this approach, (R)-(+)-1-(1-naphthyl)ethylamine acts as the nucleophile, displacing a leaving group on a three-carbon chain attached to the 3-(trifluoromethyl)phenyl ring. ub.edu The efficacy of this reaction hinges on the quality of the leaving group. Typically, the hydroxyl group of 3-[3-(trifluoromethyl)phenyl]propan-1-ol is activated by converting it into a better leaving group, such as a mesylate or tosylate. thieme-connect.comub.edu The amine then displaces this group to form the desired secondary amine product. thieme-connect.com Several pharmaceutical manufacturers have patented variations of this method, highlighting its commercial relevance. thieme-connect.com

Coupling Reactions in Cinacalcet Synthesis

More modern synthetic strategies have incorporated various metal-catalyzed coupling reactions to construct the carbon framework of Cinacalcet. These methods can offer high efficiency and novel bond-forming opportunities. For instance, the Mizoroki-Heck cross-coupling reaction has been used to link 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, which generates a key precursor to the aldehyde needed for reductive amination. mdpi.comnih.gov In another innovative approach, an iron-catalyzed cross-coupling reaction was developed for large-scale synthesis, reacting an alkenyl chloride with an aryl Grignard reagent. acs.orgresearchgate.net This method involves forming the C-C bond to create unsaturated Cinacalcet, which is then hydrogenated to yield the final product. acs.org Other advanced methods include cobalt-catalyzed asymmetric cross-coupling reactions, demonstrating the ongoing evolution of synthetic approaches to this important pharmaceutical agent. nih.gov

Table 2: Examples of Coupling Reactions in Cinacalcet Synthesis

Coupling Type Key Reagents Catalyst System Outcome Reference
Mizoroki-Heck 1-bromo-3-(trifluoromethyl)benzene, acroleine diethyl acetal Pd(OAc)₂ / nBu₄NOAc Forms key aldehyde intermediate mdpi.comnih.gov
Iron-Catalyzed C-C N-chloropropene naphthylethylamine, benzotrifluoride (B45747) magnesium bromide Fe(acac)₃ / NMP Forms unsaturated Cinacalcet acs.orgresearchgate.net

Carbamate (B1207046) Formation as a Synthetic Intermediate in Cinacalcet Routes

In several synthetic routes to Cinacalcet, carbamate derivatives are strategically employed as protected intermediates. The use of a protecting group on the nitrogen atom of (R)-(+)-1-(1-naphthyl)ethylamine can prevent undesirable side reactions and improve yields in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used carbamate-based protecting group in this context. thieme-connect.comub.edu

Role of N-Boc Protected Intermediates

The N-Boc protected form of (R)-(+)-1-(1-naphthyl)ethylamine serves as a key intermediate in certain nucleophilic substitution pathways. thieme-connect.com In one patented approach, the N-Boc protected amine reacts with an activated alcohol (mesylate or tosylate) to form N-Boc-cinacalcet. thieme-connect.comub.edu This reaction proceeds in very high yield. thieme-connect.com The Boc group is advantageous because it can be easily removed under acidic conditions to furnish the final Cinacalcet product. thieme-connect.com A recent development has shown a copper-catalyzed method for the direct benzylic C-H carbamation, which can be applied to synthesize N-Boc protected amines that are precursors to active pharmaceutical ingredients like Cinacalcet. thieme-connect.com This highlights the ongoing utility of the N-Boc carbamate strategy. thieme-connect.com

Table 3: Synthesis of Cinacalcet via an N-Boc Carbamate Intermediate

Reactant 1 Reactant 2 Product Key Features Reference
N-Boc-(R)-(+)-1-(1-naphthyl)ethylamine 3-[3-(trifluoromethyl)phenyl]propyl mesylate N-Boc Cinacalcet High yield, but potential for a carbamate impurity (42). thieme-connect.com

Strategic Use of Carbamate-Based Protecting Groups

The strategic decision to use a carbamate protecting group like N-Boc is based on several chemical considerations. The primary amine of (R)-(+)-1-(1-naphthyl)ethylamine is a potent nucleophile, which can lead to over-alkylation or other side reactions in substitution pathways. By converting the amine to a carbamate, its nucleophilicity is moderated, allowing for a more controlled reaction with the electrophile. thieme-connect.com

However, the use of carbamates is not without its own challenges. In the synthesis involving the N-Boc protected amine, an impurity (identified as carbamate 42) was observed, which could form from the reaction of an alcohol with either the starting N-Boc carbamate or the final N-Boc Cinacalcet product. thieme-connect.com This necessitates additional purification steps to ensure the quality of the final active pharmaceutical ingredient. thieme-connect.com Despite this, the use of carbamate intermediates, particularly the N-Boc derivative, remains a valuable and high-yielding strategy in the diverse playbook for synthesizing Cinacalcet. thieme-connect.comub.edu

Optimization of Deprotection Methodologies to Minimize Carbamate Residues

In certain synthetic routes leading to cinacalcet, carbamate moieties, such as the tert-butyloxycarbonyl (N-Boc) group, are employed as protecting groups for the key amine intermediate, (R)-(+)-1-(1-naphthyl)ethylamine. The subsequent removal, or deprotection, of this group is a critical step that must be optimized to prevent the formation of residual carbamate impurities.

One disclosed synthetic variation involves the reaction of an N-Boc protected amine with a mesylate, yielding an N-Boc cinacalcet derivative. ub.edu However, this pathway can generate a stubborn carbamate-related impurity (designated as impurity 42 in some literature) at levels around 5%, which persists even after the deprotection step. ub.edu This necessitates multiple crystallization steps to ensure the final product's purity, highlighting the need for highly efficient and clean deprotection methods. ub.edu

Traditional deprotection strategies for N-Boc groups often rely on harsh acidic conditions, such as using trifluoroacetic acid (TFA), which can be unsuitable for complex molecules with sensitive functional groups. nih.gov Modern process chemistry seeks milder and more selective methods to improve yield and purity. Research into advanced deprotection protocols has yielded several effective alternatives.

One such optimized method involves the use of a Brønsted acidic deep eutectic solvent (DES), which can serve as both the reaction medium and the catalyst. This approach provides a highly efficient and green alternative for N-Boc cleavage. Another innovative strategy employs oxalyl chloride in methanol (B129727), which facilitates the gentle removal of the N-Boc group under mild conditions. nih.gov These advanced methods are particularly valuable for complex syntheses where minimizing side reactions and residual impurities is paramount.

Method Reagents Conditions Advantages Reference
Deep Eutectic Solvent (DES) Choline Chloride (ChCl), p-Toluenesulfonic Acid (pTSA) Room Temperature, 10-30 min High efficiency, green solvent, simple work-up, rapid reaction mdpi.com
Oxalyl Chloride Oxalyl Chloride, Methanol Mild, variable Useful for substrates with sensitive functional groups nih.gov

Inadvertent Formation of Cinacalcet Carbamate as a Process Impurity

The appearance of this compound as an unintended byproduct is a known challenge in specific synthetic routes to cinacalcet. Its presence requires careful monitoring and control to ensure the purity of the final active pharmaceutical ingredient (API).

Identification of Reaction Conditions Favoring Carbamate Impurity Generation

The formation of this compound has been identified as a significant issue in synthesis pathways that involve the nucleophilic substitution reaction between an activated alcohol, such as a mesylate derivative, and (R)-(+)-1-(1-naphthyl)ethylamine. ub.edu

Several process parameters have been found to influence the generation of this impurity.

Solvent Choice : The selection of the solvent for the coupling reaction is critical. While toluene (B28343) is often a preferred solvent, its use has been associated with the formation of the carbamate impurity. ub.eduepo.org

Base : Potassium carbonate is a common base used in this substitution step, but its use in combination with certain solvents can contribute to higher impurity levels. ub.edu

Phase-Transfer Conditions : The use of phase-transfer catalysts, in some instances, has been shown to dramatically increase the yield of the undesirable carbamate impurity, with levels reported as high as 40%. ub.edu

Initial levels of this compound in crude cinacalcet product can be in the range of 3% to 6% before specific purification steps are undertaken. epo.org

Reaction Step Key Reagents Conditions Favoring Impurity Resulting Impurity Level Reference
Nucleophilic Substitution Mesylate derivative, (R)-(+)-1-(1-naphthyl)ethylamine Toluene solvent, Potassium carbonate base Significant byproduct formation ub.edu
Nucleophilic Substitution Mesylate derivative, (R)-(+)-1-(1-naphthyl)ethylamine Phase-Transfer Catalysis Up to 40% ub.edu
Crude Product Cinacalcet Base Prior to purification 3% to 6% epo.org

Mechanistic Postulations for Unintended Carbamate Formation during Cinacalcet Synthesis

The primary proposed mechanism for the inadvertent formation of this compound involves the reaction of the cinacalcet molecule's secondary amine with carbon dioxide. The free amine base of cinacalcet is noted to be sensitive to carbonate formation upon exposure to air. ub.edu This suggests a direct reaction where atmospheric CO₂ is captured by the nucleophilic secondary amine of the cinacalcet molecule, leading to the formation of the corresponding carbamic acid, which may be subsequently stabilized as the carbamate.

Another postulated pathway involves the reaction of the starting amine, (R)-(+)-1-(1-naphthyl)ethylamine, with an adventitious source of a carbonyl group or CO₂ prior to its intended reaction, leading to a carbamate derivative that then participates in subsequent reaction steps.

Control Strategies for Carbamate Impurity Mitigation in Process Chemistry

Given that the formation of this compound is a known risk, several strategies are employed to control its levels in the final product. These strategies can be categorized as in-process controls and post-synthesis purification.

In-Process Control : Based on the mechanism involving atmospheric CO₂, a key preventative strategy is to conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon). This minimizes the exposure of the sensitive amine intermediates and the final cinacalcet base to carbon dioxide, thereby suppressing the primary pathway for carbamate impurity formation.

Purification : A highly effective control strategy involves the purification of the final product through crystallization of its hydrochloride salt. ub.edu A specific process is detailed in patent literature where crude cinacalcet base, containing 3-6% of the carbamate impurity, is dissolved in a suitable solvent such as acetone (B3395972) or methyl tert-butyl ether (MTBE). epo.orggoogle.com Gaseous or aqueous hydrogen chloride is then added to precipitate cinacalcet hydrochloride. google.com This crystallization process is highly selective, leaving the more soluble carbamate impurity behind in the mother liquor. This method can effectively reduce the level of this compound in the final API to between 0.03% and 0.15%. epo.orggoogleapis.com

Directed Synthesis of Isolated this compound Analogues

The deliberate synthesis or isolation of this compound is not for therapeutic use but is crucial for analytical purposes. Regulatory authorities require that drug manufacturers identify, characterize, and control impurities. google.com To do this accurately, pure samples of the impurities are needed.

Therefore, this compound is prepared as a reference standard. google.com This reference material is used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the amount of this specific impurity in batches of cinacalcet. google.comgoogle.com

Deliberate Preparation Methods for Specific Carbamate Structures

While a multi-step de novo synthesis could be designed, patent literature describes a more direct method for obtaining pure this compound for use as a reference standard. The process involves isolating the impurity from crude cinacalcet base that contains a significant amount of the carbamate. google.com

The described method is column chromatography. google.com In this technique, the crude cinacalcet base mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (the mobile phase) is used to move the mixture through the column. Due to differences in chemical properties, the components of the mixture, including cinacalcet and this compound, travel through the column at different rates, allowing for their separation and the collection of a purified fraction of the this compound. google.com

Exploration of Novel Carbamate Synthesis Protocols for Pharmaceutical Applications

The carbamate functional group is a crucial structural element in modern medicinal chemistry, featured in a wide array of approved drugs and prodrugs. nih.gov Its prevalence is due to its notable chemical and proteolytic stability and its ability to act as a peptide bond surrogate, which can improve a molecule's pharmacokinetic properties. nih.govuantwerpen.beacs.org The synthesis of carbamates has traditionally relied on hazardous reagents like phosgene (B1210022) and its derivatives or energy-intensive methods. nih.govpsu.edu Consequently, significant research has been directed toward developing safer, more efficient, and environmentally benign protocols for carbamate formation. This is particularly relevant not only for the direct synthesis of carbamate-containing active pharmaceutical ingredients (APIs) but also for controlling the formation of carbamate-related impurities during drug manufacturing, such as the formation of this compound during the synthesis of Cinacalcet. ub.edugoogleapis.com

Modern synthetic strategies have increasingly focused on greener alternatives and catalytic systems. A major advancement is the use of carbon dioxide (CO₂) as a C1 source, which is abundant, non-toxic, and renewable. uantwerpen.bepsu.edu Various protocols have been developed to facilitate the reaction between CO₂, amines, and alcohols or alkyl halides. psu.educhemistryviews.org Other innovative methods employ activated mixed carbonates, which serve as effective alkoxycarbonylating agents for amines. nih.govacs.org

Detailed Research Findings

The exploration of novel carbamate synthesis protocols has yielded several promising methodologies applicable to the pharmaceutical industry. These methods move away from toxic inputs and often offer milder reaction conditions and improved yields.

CO₂-Based Protocols: The direct utilization of carbon dioxide is a highly attractive green chemistry approach. rsc.org

Base-Catalyzed Systems: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the reaction of amines and CO₂ to form a carbamic acid intermediate. uantwerpen.beorganic-chemistry.org This intermediate can then be reacted with an alkyl halide to produce the desired carbamate. Recent developments include the use of a reusable, polymer-supported DBU (PS-DBU), which simplifies product purification to a simple filtration step and allows for catalyst recycling. chemistryviews.org

Three-Component Coupling: An efficient one-pot, three-component coupling of amines, CO₂, and alkyl halides can be achieved using cesium carbonate (Cs₂CO₃) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This method features mild conditions and short reaction times. organic-chemistry.org

Electrochemical Methods: Electrocatalysis represents an emerging frontier, enabling the three-component cascade reaction of CO₂, amines, and N-alkenylsulfonamides to generate novel carbamate compounds under environmentally friendly conditions. rsc.org

Activated Carbonate Reagents: Another widely used phosgene-free method involves the use of activated carbonate reagents.

p-Nitrophenyl Carbonates: Mixed carbonates featuring a p-nitrophenyl group are frequently used. These are prepared by reacting an alcohol with p-nitrophenyl chloroformate (PNPCOCl) and a base. The resulting activated carbonate is an effective reagent for the alkoxycarbonylation of primary and secondary amines. nih.govacs.org

N,N'-Disuccinimidyl Carbonate (DSC): DSC is another valuable reagent that reacts with alcohols to form mixed carbonates. These intermediates readily react with amines to produce carbamates in high yields. nih.gov

Formation of this compound Impurity: The relevance of understanding these synthetic methodologies is highlighted by the formation of this compound (designated as structure 38 in scientific literature) as a significant process-related impurity during the synthesis of the calcimimetic agent Cinacalcet. ub.edu In one of the key synthetic strategies for Cinacalcet, which involves the nucleophilic substitution of a mesylate or halide with (R)-(+)-1-(1-naphthyl)ethylamine, the formation of this carbamate impurity can occur. ub.edu Reports indicate that the level of this impurity can be notable, sometimes reaching up to 40% when the reaction is conducted under phase-transfer conditions. ub.edu The formation of such impurities necessitates rigorous control over reaction parameters and purification steps to ensure the quality of the final API. ub.edunih.gov

Table 1: Comparison of Selected Novel Carbamate Synthesis Protocols

Table 2: Examples of Carbamate Synthesis via Activated Carbonates

Advanced Analytical Characterization of Cinacalcet Carbamate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are widely utilized for the qualitative and quantitative analysis of Cinacalcet (B1662232) carbamate (B1207046). google.comepo.org Cinacalcet carbamate can serve as a reference marker or standard for both qualitative identification and quantitative determination in Cinacalcet base or salt samples. google.comgoogle.com

HPLC is a primary analytical technique for the estimation of Cinacalcet and its related substances, including this compound, due to its robustness and validation capabilities. pharmainfo.in For this compound, HPLC analysis typically reveals a retention time (RT) of approximately 22-23 minutes or a relative retention time (RRT) of about 2.6. google.comgoogle.comepo.org

While specific, dedicated reverse-phase HPLC (RP-HPLC) parameters solely for the detection and quantification of this compound are not extensively detailed as standalone methods in the provided literature, RP-HPLC is broadly applied for Cinacalcet and its impurities. General parameters for HPLC analysis of Cinacalcet hydrochloride samples, which would include the detection of impurities like this compound, involve a detector wavelength of 210 nm and an injection volume of 10 μl. google.com Samples are typically prepared by accurately weighing about 10 mg of Cinacalcet HCl, dissolving, and diluting it to volume in a 50 ml volumetric flask with a suitable diluent. google.com The chromatographic run continues until the end of the gradient to ensure all components are eluted. google.com Column temperature is generally maintained at ambient conditions. google.com

A related RP-HPLC method developed for the analytical resolution of Cinacalcet enantiomers, which could be adapted or provide insights for impurity profiling, utilized a Chiralpak AY column (amylose 5-chloro-2-methylphenylcarbamate chiral stationary phase) with a mobile phase consisting of 10 mM triethylamine (B128534) (pH 8.0) and acetonitrile (B52724) in a 40:60 v/v ratio. oup.comnih.govoup.commendeley.com This method achieved excellent enantioseparation with a resolution greater than 6. oup.comnih.govoup.commendeley.com

Table 1: Representative HPLC Parameters for Cinacalcet and Impurity Analysis

ParameterValueReference
Detection Wavelength210 nm google.com
Injection Volume10 μl google.com
Column TemperatureAmbient google.com
Sample Preparation10 mg Cinacalcet HCl in 50 mL diluent google.com
Typical RT (Carbamate)22-23 minutes google.comgoogle.comepo.org
Typical RRT (Carbamate)2.6 google.comgoogle.comepo.org

While Cinacalcet itself is the (R)-enantiomer, and its enantiomeric purity is critically assessed using chiral HPLC pharmainfo.inoup.comnih.govoup.commendeley.comresearchgate.netresearchgate.net, specific applications of chiral HPLC for the enantiomeric purity assessment of this compound are not detailed in the available literature. Chiral HPLC methods for Cinacalcet typically employ columns such as Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate) or Chiralpak-IA. pharmainfo.inoup.comnih.govoup.commendeley.comresearchgate.netresearchgate.net Mobile phases vary, including 10 mM triethylamine (pH 8.0)–acetonitrile (40 + 60, v/v) for Chiralpak AY oup.comnih.govoup.commendeley.com or n-hexane, ethanol (B145695), and trifluoroacetic acid (95:5:0.1, v/v) for Chiralpak-IA. pharmainfo.inresearchgate.netresearchgate.net Detection is commonly performed by UV at 223 nm or 224 nm. pharmainfo.inresearchgate.netresearchgate.net These methods are rigorously validated according to ICH guidelines, covering linearity, limits of detection (LOD), limits of quantification (LOQ), precision, accuracy, and selectivity. oup.comnih.govmendeley.comresearchgate.netresearchgate.net

Gas Chromatography (GC) is mentioned in the context of Cinacalcet analysis, primarily for the determination of residual solvents. europa.eu While GC can utilize detectors such as flame ionization detection (FID) or thermal conductivity detection for eluent analysis google.com, specific GC methods or detailed parameters for the direct characterization or quantification of this compound itself are not explicitly reported in the reviewed literature.

High-Performance Liquid Chromatography (HPLC) Methodologies for Carbamate Detection

Reverse-Phase HPLC Parameters and Optimization

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including this compound. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectra provide characteristic chemical shifts that aid in confirming the molecular structure of this impurity.

The ¹H NMR spectrum of this compound exhibits hydrogen chemical shifts at approximately 1.67, 1.95, 2.73, 4.12, 5.11, 5.68, and in the range of 7.35-8.15 ppm. google.comgoogle.comepo.org These shifts correspond to various proton environments within the molecule.

The ¹³C NMR spectrum of this compound shows carbon chemical shifts at around 21.59, 30.42, 31.96, 46.58, 63.99, 122.16-142.23, and 155.63 ppm. google.comgoogle.comepo.org These values are indicative of the distinct carbon environments, including aliphatic and aromatic carbons, and the characteristic carbon of the carbamate group. Mass spectrometry (MS) analysis further confirms the molecular weight of this compound to be 401 g/mol . google.comgoogle.com

Table 2: NMR Spectroscopic Data for this compound

Spectroscopy TypeChemical Shifts (ppm)Reference
¹H NMR1.67, 1.95, 2.73, 4.12, 5.11, 5.68, 7.35-8.15 google.comgoogle.comepo.org
¹³C NMR21.59, 30.42, 31.96, 46.58, 63.99, 122.16-142.23, 155.63 google.comgoogle.comepo.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound through its fragmentation pattern. For this compound, the molecular weight has been determined by MS analysis to be 401 g/mol . epo.orggoogle.com

While specific detailed fragmentation patterns for this compound are not widely reported in the public domain, the carbamate functional group itself exhibits characteristic fragmentation pathways. For instance, carbamates are known to undergo a neutral loss of CH3NCO, corresponding to a mass reduction of 57 Da, which can be observed in their mass spectra. mdpi.com This fragmentation is typically induced by the dissociation reaction triggered by protonation at the amino nitrogen or carbonyl oxygen, leading to the formation of stable fragment ions. mdpi.com The presence of trifluoromethyl and naphthalene (B1677914) moieties in this compound would further influence the fragmentation, leading to additional characteristic ions corresponding to these stable substructures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vibrational spectroscopic technique essential for identifying functional groups within a molecule based on their characteristic absorption bands. For this compound, the presence of a carbonyl group (C=O) is a key feature, which is detectable by IR spectroscopy. epo.orggoogle.com

Based on its chemical structure as a carbamate, this compound is expected to exhibit several characteristic absorption bands:

Carbonyl (C=O) Stretch: The carbonyl stretch for carbamates typically appears as a strong absorption band in the region of 1690-1750 cm⁻¹. libretexts.orgresearchgate.netspectroscopyonline.com

N-H Stretch: As a secondary carbamate, this compound would possess an N-H bond, which typically gives rise to a medium-to-strong absorption band in the 3300-3500 cm⁻¹ range. nih.gov

Aromatic C-H Stretch: The naphthalene and trifluoromethylphenyl rings contribute to aromatic C-H stretching vibrations, usually observed above 3000 cm⁻¹, specifically around 3030 cm⁻¹. libretexts.orgnih.gov

Aliphatic C-H Stretch: The propyl chain and the methyl group attached to the naphthyl-ethylamine moiety would show aliphatic C-H stretching vibrations in the 2850-2950 cm⁻¹ range. libretexts.orgnih.gov

Aromatic C=C Stretch: Characteristic absorptions for the aromatic C=C stretching modes are typically found in the 1500-1600 cm⁻¹ region. nih.gov

C-F Stretch: The trifluoromethyl (CF3) group is characterized by strong absorption bands, often in the 1000-1300 cm⁻¹ region, due to C-F stretching vibrations.

These characteristic IR absorptions provide a fingerprint for this compound, aiding in its identification and confirming the presence of its constituent functional groups.

Development and Validation of Impurity Profiling Methods

The development and validation of analytical methods for impurity profiling are critical in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug substances. This compound is recognized as a process impurity of Cinacalcet, necessitating robust methods for its detection and quantification. epo.orggoogle.comgoogle.com

Quantitative Determination of this compound in Related Substances

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for the quantitative determination of this compound and other related substances in Cinacalcet samples. researchgate.netpharmainfo.inresearchgate.net HPLC methods are designed to separate Cinacalcet from its impurities, including this compound, based on their differential interactions with the stationary and mobile phases.

Typical HPLC parameters for the analysis of Cinacalcet and its impurities often include:

Column: Reversed-phase columns such as C18 (e.g., Phenomenex C-8, Ascentis Express ES-CN, Waters C18) are commonly used. researchgate.netresearchgate.net

Mobile Phase: Gradient elution systems are frequently employed, utilizing mixtures of aqueous buffers (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer at various pH values) and organic solvents (e.g., acetonitrile, methanol). researchgate.netresearchgate.net For instance, a mobile phase consisting of acetonitrile and water, or methanol (B129727) and phosphate buffer (pH 6.8), has been reported. researchgate.netresearchgate.net

Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min. researchgate.netresearchgate.net

Detection: Ultraviolet (UV) detectors are widely used, with common detection wavelengths ranging from 210 nm to 270 nm, including specific mentions of 223 nm, 232 nm, and 243 nm for Cinacalcet and its impurities. google.comresearchgate.netresearchgate.net

Retention Time (RT): this compound has been reported to have a retention time of approximately 22-23 minutes or a relative retention time (RRT) of about 2.6 in specific HPLC methods. epo.orggoogle.com

These methods enable the accurate quantification of this compound, with reported levels in Cinacalcet salt ranging from about 0.03 area percent to about 0.15 area percent. epo.orggoogle.com

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

Analytical methods for impurity profiling, including those for this compound, are rigorously validated according to guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Selectivity: The method's ability to accurately measure the analyte response in the presence of all potential impurities, degradation products, and excipients. HPLC methods for Cinacalcet impurities have demonstrated good selectivity, with degradation products and related substances well-separated from the main compound. researchgate.netresearchgate.net

Linearity: The proportional relationship between the analyte concentration and the detector response over a defined range. Linear ranges for Cinacalcet impurities have been reported, for example, 0.4-1.5 µg/mL. researchgate.net For Cinacalcet itself, linearity has been demonstrated over ranges such as 5-50 µg/mL or 1-24 µg/mL, with correlation coefficients typically greater than 0.995. researchgate.netresearchgate.net

Accuracy: The closeness of agreement between the true value and the observed value. Accuracy is often assessed through recovery studies, where known amounts of impurities are spiked into samples. Reported recovery rates for Cinacalcet and its impurities typically fall within acceptable ranges, such as 88.1% to 118.4% or 99.85% to 100.14%. mdpi.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day). Coefficients of variation (CVs) for precision studies on carbamates have been reported to be below 10%. mdpi.com

Limits of Detection (LOD) and Quantification (LOQ):

LOD: The lowest concentration of an analyte that can be reliably detected. For Cinacalcet impurities, LODs have been reported in the range of 0.04-0.18 µg/mL. researchgate.net For Cinacalcet, an LOD of 0.32 µg/mL has been found.

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. LOQs for Cinacalcet impurities range from 0.07-0.18 µg/mL. researchgate.net For Cinacalcet, an LOQ of 0.91 µg/mL has been reported.

Table 1: Typical Validation Parameters for Cinacalcet and Impurity Analysis

ParameterTypical Range/ValueSource
Linearity (Impurities)0.4-1.5 µg/mL researchgate.net
Linearity (Cinacalcet)5-50 µg/mL; 1-24 µg/mL researchgate.net
Correlation Coefficient>0.995 researchgate.net
Accuracy (Recovery)88.1-118.4%; 99.85-100.14% mdpi.comresearchgate.net
Precision (CV)<10% mdpi.com
LOD (Impurities)0.04-0.18 µg/mL researchgate.net
LOD (Cinacalcet)0.32 µg/mL
LOQ (Impurities)0.07-0.18 µg/mL researchgate.net
LOQ (Cinacalcet)0.91 µg/mL

Interlaboratory Comparability and Reproducibility Studies

Interlaboratory comparability and reproducibility studies are crucial for demonstrating the robustness and transferability of an analytical method across different laboratories and ensuring consistent results. While extensive specific interlaboratory studies focusing solely on this compound impurity profiling are not widely detailed in the public scientific literature, the general principles of method validation, including precision (intra- and inter-day), contribute to reproducibility. mdpi.com

For validated methods, such as the HPLC methods used for Cinacalcet impurity profiling, the successful demonstration of accuracy, precision, and robustness implies a high degree of reproducibility under specified conditions. researchgate.netresearchgate.net However, formal interlaboratory studies, often involving multiple laboratories analyzing the same samples, would provide direct evidence of method transferability and the consistency of results across different analytical environments. The absence of widely published specific interlaboratory comparability studies for this compound highlights an area for potential future research to further solidify the robustness of its impurity profiling methods.

Mechanistic Investigations of Carbamate Reactivity and Stability Relevant to Cinacalcet Chemistry

Hydrolytic Stability of the Carbamate (B1207046) Moiety

The hydrolysis of carbamates is a critical degradation pathway that can be influenced by several factors, most notably pH.

pH-Dependent Degradation Kinetics of Carbamates

The rate of carbamate hydrolysis is significantly dependent on the pH of the aqueous environment. tandfonline.com Generally, carbamate degradation is accelerated in both acidic and alkaline conditions, with the specific kinetics varying based on the carbamate's structure. tandfonline.comnih.gov

In acidic media, the degradation of carbamates can proceed through amide hydrolysis. nih.gov For instance, studies on moricizine (B1676744) hydrochloride, which contains a carbamate-like structure, demonstrated pH-dependent degradation with a minimum rate constant observed between pH 2.8 and 3.2. nih.gov At lower pH values (0.6-2.0), amide hydrolysis was a primary degradation pathway. nih.gov

Conversely, in alkaline solutions, base-catalyzed elimination is a common degradation mechanism for carbamates. nih.gov The rate of this degradation typically increases with increasing pH. tandfonline.com Forced degradation studies on cinacalcet (B1662232) have shown significant degradation under both acidic (1 N HCl) and basic (1 N NaOH) conditions, resulting in the formation of several degradation products. researchgate.net Specifically, 12% degradation was observed in acidic conditions and 6% in basic conditions after 72 hours. researchgate.net

Table 1: pH-Dependent Degradation of Cinacalcet

ConditionDegradation (%)Degradation Products
1 N HCl (72h)12DP-I, DP-II, DP-III
1 N NaOH (72h)6DP-I, DP-III
Water (72h)Stable-
Data sourced from forced degradation studies of cinacalcet, providing a model for potential carbamate intermediate degradation. researchgate.net

Influence of Catalysts and Environmental Factors on Hydrolysis

The hydrolysis of carbamates can be catalyzed by various species. Buffer components, such as acetate (B1210297) and phosphate (B84403), have been shown to catalyze the degradation of related compounds. nih.gov Metal ions can also play a significant role. For example, the degradation of oxime carbamates is accelerated by the presence of Fe(II) and Cu(I), which act as reducing agents, and Cu(II), which can act as a catalyst for both elimination and reduction reactions. nih.gov

Environmental factors such as temperature also influence hydrolysis rates. The degradation of carbaryl, a carbamate insecticide, was found to be significantly affected by small increases in temperature, following first-order reaction kinetics. usm.my

Thermal and Photolytic Degradation Pathways of Cinacalcet Carbamate

Forced degradation studies on cinacalcet provide insights into its stability under thermal and photolytic stress, which can be extrapolated to understand the potential behavior of a this compound intermediate. Cinacalcet was found to be stable under thermolytic (65°C for 72 hours) and photolytic (UV light at 254 nm for 10 days) conditions. researchgate.net However, other studies have indicated that some degradation can occur under UV light. science.gov This suggests that while the core structure of cinacalcet is relatively robust, specific conditions could lead to degradation.

Reactivity Studies with Common Reagents and Solvents in Pharmaceutical Processes

The synthesis of cinacalcet involves various reagents and solvents, and understanding the reactivity of a potential carbamate intermediate with these is crucial for process control. In some synthetic routes, a carbamate is formed as an intermediate, which is then hydrolyzed to yield cinacalcet. google.com This hydrolysis is often carried out by refluxing in an alcohol such as methanol (B129727). google.com

The choice of solvent can impact reaction rates and by-product formation. For example, in the catalytic hydrogenation of a precursor to cinacalcet, primary alcohols like methanol or ethanol (B145695) led to the formation of alkyl ester by-products, a side reaction that was suppressed by using isopropanol (B130326) or toluene (B28343). ub.edu

Enzymatic Biotransformation of Carbamate Linkages in Pre-clinical Models

The enzymatic cleavage of carbamate linkages is a key metabolic pathway. Cinacalcet itself is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP1A2, through oxidation followed by conjugation. europa.eumedsafe.govt.nzhres.caeuropa.eu While cinacalcet does not have a carbamate group, the study of carbamate-containing compounds provides a model for potential enzymatic biotransformation.

Characterization of Enzymes Involved in Carbamate Cleavage

Carboxylesterases are a major class of enzymes responsible for the hydrolysis of carbamates. nih.govplos.org These enzymes are abundant in the liver and are involved in the metabolism of various drugs and prodrugs. nih.gov Functional metagenomic studies have identified several bacterial carboxylesterases capable of hydrolyzing carbamates. nih.govplos.org

In preclinical models, species-specific differences in enzyme activity are important. For instance, the instability of certain antibody-drug conjugates with carbamide-containing linkers in mouse and rat plasma was attributed to the activity of carboxylesterase 1c (CES1c), an enzyme present in rodents but not in humans or monkeys. aacrjournals.org This highlights the importance of selecting appropriate preclinical models to predict human metabolism.

In Vitro Metabolic Stability of Carbamates in Non-Human Biological Systems

Information not available in the public domain.

Research Applications and Implications in Pharmaceutical Science

Significance as a Synthetic Intermediate for Analogues and Derivatives

Cinacalcet (B1662232) carbamate (B1207046) serves as a valuable synthetic intermediate in the generation of cinacalcet analogues and derivatives. researchgate.netthieme-connect.comub.edu The carbamate functional group can be chemically modified to introduce a variety of substituents, allowing for the exploration of a diverse chemical space around the core cinacalcet structure. nih.gov This versatility is crucial for the development of new compounds with potentially improved pharmacological profiles, such as enhanced potency, selectivity, or altered pharmacokinetic properties.

The synthesis of fluorinated analogues of cinacalcet, for instance, has been explored to assess their activity as calcium-sensing receptor (CaR) agonists. researchgate.net By utilizing intermediates structurally related to cinacalcet, researchers can systematically investigate the impact of specific structural modifications on biological activity. researchgate.net This approach is fundamental to understanding the structure-activity relationships that govern the interaction of these molecules with their target receptor.

Consideration of Cinacalcet Carbamate as a Potential Prodrug Strategy

The concept of utilizing this compound as a prodrug has been a subject of scientific consideration. nih.govgoogle.com Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. numberanalytics.comnumberanalytics.com

Design Principles for Carbamate Prodrugs

The design of carbamate prodrugs is guided by several key principles aimed at optimizing drug delivery and efficacy. Carbamates are often employed to mask polar functional groups, such as amines or hydroxyls, thereby increasing the lipophilicity of the parent drug. nih.gov This modification can enhance membrane permeability and oral bioavailability. nih.gov

A critical aspect of carbamate prodrug design is ensuring appropriate chemical and enzymatic stability. The carbamate linkage must be stable enough to prevent premature cleavage before reaching the target site, yet susceptible to cleavage by specific enzymes (e.g., esterases) to release the active drug at a suitable rate. nih.govacs.org The rate of hydrolysis is a key determinant of the duration and intensity of the pharmacological effect. nih.govacs.org

The general structure of a carbamate prodrug involves the parent drug linked to a promoiety via a carbamate bond. numberanalytics.com Upon administration, this bond is cleaved, releasing the active drug and the promoiety, which should ideally be non-toxic and readily eliminated from the body. acs.org

Factors Influencing Bioconversion and Release of Parent Drug in Pre-clinical Models

The bioconversion of carbamate prodrugs and the subsequent release of the parent drug are influenced by a multitude of factors in pre-clinical models.

Enzymatic Activity: The primary mechanism for the activation of many carbamate prodrugs is enzymatic hydrolysis, often mediated by carboxylesterases found in various tissues, including the liver and plasma. nih.govresearchsquare.com The rate and extent of bioconversion can vary significantly depending on the specific enzymes involved and their tissue distribution. permegear.com

Structural Features of the Carbamate: The structure of the carbamate moiety itself plays a crucial role. For example, N,N-disubstituted carbamates are generally more stable towards hydrolysis than their N-monosubstituted counterparts. nih.govpermegear.comcapes.gov.br The nature of the alkyl or aryl groups attached to the carbamate nitrogen can also influence the rate of enzymatic cleavage. researchsquare.com

Physicochemical Properties: Properties such as lipophilicity and aqueous solubility of the prodrug can affect its absorption, distribution, and access to metabolizing enzymes. permegear.commdpi.com

pH Stability: The stability of the carbamate bond can be pH-dependent. While generally more stable than esters, some carbamates may undergo hydrolysis under acidic or basic conditions, which can impact their journey through the gastrointestinal tract. capes.gov.brmdpi.com

Studies with various carbamate prodrugs have shown that the rate of bioconversion can be modulated by altering the promoiety. For instance, varying the alkyl chain length in N-(alkyloxy)carbonyl prodrugs has been shown to affect the rate of activation by liver microsomes. researchsquare.com

Structure-Activity Relationship (SAR) Studies of Carbamate Derivatives (General Academic Context)

Structure-activity relationship (SAR) studies of carbamate derivatives are a cornerstone of medicinal chemistry, providing valuable insights into how chemical structure influences biological activity. nih.govnih.govresearchgate.net These studies are not limited to a specific drug but are a general academic approach to drug design and optimization. orientjchem.org

The carbamate moiety is a versatile functional group that can participate in various interactions with biological targets, such as enzymes and receptors. nih.govacs.org Its ability to act as a hydrogen bond donor and acceptor, coupled with the conformational constraints it imposes, makes it a key structural element in modulating biological activity. nih.govacs.org

Influence of Carbamate Modification on Receptor Binding and Allosteric Modulation in Model Systems

Modifications to the carbamate group can significantly influence a molecule's ability to bind to a receptor and act as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's response to the endogenous ligand. ebi.ac.ukresearchgate.net

In model systems, SAR studies have demonstrated that altering the substituents on the carbamate nitrogen or the alcohol/phenol portion of the carbamate can lead to changes in:

Binding Affinity: The introduction or modification of substituents can either enhance or diminish the binding affinity of the carbamate derivative for its target receptor. This can be due to changes in steric interactions, electronic properties, or the ability to form key hydrogen bonds within the binding pocket. nih.gov

Allosteric Modulatory Activity: For allosteric modulators, changes in the carbamate structure can affect the degree of positive or negative modulation. For example, in the context of G protein-coupled receptors (GPCRs), different carbamate derivatives might show varying abilities to potentiate or inhibit the signal transduction initiated by the endogenous agonist. researchgate.net Studies on mGlu1 receptors have shown that certain alkyl diphenylacetyl carbamates act as selective positive allosteric modulators, enhancing the agonist's potency and efficacy. researchgate.net

Selectivity: By systematically modifying the carbamate structure, it is possible to improve the selectivity of a compound for a specific receptor subtype over others. researchgate.net

The ability of the carbamate functionality to influence intermolecular interactions with target receptors makes it a valuable tool in the design of novel therapeutic agents. acs.orgorientjchem.org

Computational Chemistry and Molecular Modeling of Carbamate-Receptor Interactions

Extensive searches of scientific literature and chemical databases indicate that there are no publicly available research studies on the computational chemistry or molecular modeling of this compound and its interactions with the calcium-sensing receptor (CaSR) or any other receptor.

This compound, with the chemical formula C23H22F3NO2, is identified as an impurity that can form during the synthesis of the active pharmaceutical ingredient cinacalcet. google.comebi.ac.uk Patents describe methods for its isolation and use as a reference standard for determining the purity of cinacalcet samples. google.comipindia.gov.in

While there is a significant body of research on the computational modeling and molecular interactions of the parent compound, cinacalcet, with the CaSR, similar detailed computational analyses for this compound are not found in the current scientific literature. nih.govbiorxiv.orgnih.govbiorxiv.org Therefore, a detailed discussion, including data tables on binding energies and key interacting residues for this compound, cannot be provided.

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Approaches for Carbamate (B1207046) Synthesis

The synthesis of carbamates, including those relevant to pharmaceutical compounds, is increasingly shifting towards green chemistry principles to reduce environmental impact and improve process efficiency. Traditional methods often rely on highly toxic reagents like phosgene (B1210022) or its derivatives, or isocyanates, which pose significant safety and environmental concerns nih.gov.

Novel green chemistry approaches are being explored to overcome these limitations. One prominent strategy involves the use of carbon dioxide (CO2) as a sustainable, non-toxic, and readily available C1 reagent for carbamate formation nih.govrsc.orgrsc.org. CO2 reacts rapidly with amines to form carbamic acid ammonium (B1175870) salts, which can then be further transformed into carbamates nih.gov. Dimethyl carbonate (DMC) is also investigated as a safer and greener alternative to phosgene for carbamate synthesis from amines researchgate.net. Recent advancements include electrocatalyzed three-component cascade reactions utilizing CO2, amines, and N-alkenylsulfonamides, providing an environmentally friendly and efficient route to new carbamate compounds rsc.org. Another sustainable methodology involves the direct synthesis of carbamates from Boc-protected amines using tert-butoxide lithium as the sole base, eliminating the need for metal catalysts and hazardous substances rsc.org. These methods contribute to more benign and efficient alternatives for synthesizing key chemical intermediates with broad pharmaceutical and agrochemical applications rsc.org.

Advanced Spectroscopic Techniques for In Situ Monitoring of Carbamate Formation

Advanced spectroscopic techniques play a crucial role in understanding and optimizing chemical reactions, particularly in pharmaceutical development, by enabling real-time, in-situ monitoring of carbamate formation. Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for this purpose rsc.orgosti.govresearchgate.netresearchgate.netresearchgate.netacs.org.

In-situ FTIR analysis can track the disappearance of reactants and the appearance of carbamate products, providing kinetic data and insights into reaction mechanisms rsc.orgosti.govresearchgate.netresearchgate.net. For example, FTIR has been used to verify the in-situ formation of carbamates in epoxy-amine curing systems and to explore compositional differences between the surface and bulk of reacting systems osti.govresearchgate.net. Similarly, Raman spectroscopy is effective in monitoring urethane (B1682113) (carbamate) reaction kinetics and can provide structural information, even in complex systems like the formation of carbamates from 2-methylpiperidine (B94953) and carbon dioxide researchgate.netacs.org. These techniques can be integrated into continuous flow processes as part of Process Analytical Technology (PAT) to control input flow streams, monitor intermediates, and ensure API concentrations in real-time, thereby aiding in the telescoping of synthetic steps and enhancing process understanding rsc.org.

Chemoenzymatic and Biocatalytic Approaches to Cinacalcet (B1662232) Carbamate Synthesis

Chemoenzymatic and biocatalytic approaches offer significant advantages for carbamate synthesis due to their high selectivity, mild reaction conditions, and reduced environmental footprint almacgroup.comnih.gov. Biocatalysis has become increasingly competitive with chemocatalysis for producing pharmaceutical intermediates, including chiral amino compounds researchgate.net.

Enzymes such as lipases and esterases/acyltransferases have demonstrated promiscuous activity for carbamate synthesis. For instance, Candida antarctica lipase (B570770) B (CALB) has been utilized in continuous flow processes for the synthesis of Cbz-carbamate products, coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy almacgroup.combeilstein-journals.org. CALB has also been effective in the regioselective enzymatic alkoxycarbonylation of vitamin D A-ring precursors, followed by chemical transformation to yield carbamate derivatives nih.govacs.orgresearchgate.net. More recently, promiscuous esterases/acyltransferases, such as PestE from Pyrobaculum calidifontis VA1, have been exploited for the efficient synthesis of carbamates from various amines and carbonates in aqueous media nih.gov. Furthermore, protease enzymes have been discovered to perform transcarbamoylation, a carbamate-exchange reaction, under mild conditions, offering a new avenue for carbamate synthesis in small molecule and polymer settings digitellinc.com. While direct biocatalytic synthesis of Cinacalcet carbamate may not be widely reported, these general advancements in enzymatic carbamate formation highlight promising future directions for its sustainable and selective production.

Design of Next-Generation Calcimimetics Utilizing Carbamate Linkages for Targeted Properties (Pre-clinical Focus)

The carbamate functional group is a significant structural motif in medicinal chemistry, frequently incorporated into drug designs to impart specific properties such nih.govacs.org. Its unique features, such as chemical stability, improved cellular membrane permeability, and the ability to modulate inter- and intramolecular interactions with target enzymes or receptors, make it an attractive linkage for next-generation therapeutics nih.govacs.org.

Comprehensive Impurity Profiling and Control Strategies for Pharmaceutical Development

Comprehensive impurity profiling and the implementation of robust control strategies are critical aspects of pharmaceutical development, ensuring the quality, safety, and efficacy of drug substances like this compound allfordrugs.comijcrt.orgijprajournal.com. Impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, degradation products, and atmospheric contaminants ijcrt.orgijprajournal.com.

Impurity profiling involves the qualitative and quantitative evaluation of impurities to establish their biological safety ijcrt.org. This process relies heavily on advanced analytical techniques for identification and quantification. Spectroscopic methods such as Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for characterizing the chemical structures of impurities ijprajournal.comnih.gov. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and two-dimensional liquid chromatography (2D-LC) are employed for separation and quantification ijprajournal.comnih.gov. For instance, 2D-LC coupled with mass spectrometry has been used for comprehensive impurity profiling of synthetic oligonucleotides, including those with carbamate-based stationary phases nih.gov.

Control strategies are developed based on a thorough understanding of the manufacturing process and potential impurity formation mechanisms allfordrugs.com. Key elements include identifying critical quality attributes (CQAs), establishing acceptance criteria for raw materials and intermediates, determining process parameter criticality, understanding the fate and purge of impurities, defining in-process controls, and developing final product specifications allfordrugs.com. A significant focus is on controlling genotoxic impurities, such as nitrosamines, which can form from secondary and tertiary amines, amides, and carbamates under certain conditions ijnrd.orgresearchgate.netasianjpr.com. Risk assessment approaches, guided by ICH guidelines (e.g., ICH Q3A/B, ICH M7), are fundamental to mitigating the presence of such impurities to acceptable levels, ensuring patient safety throughout the drug's lifecycle allfordrugs.comijnrd.orgresearchgate.netasianjpr.comeuropa.eu.

Q & A

Q. What experimental methodologies are recommended for synthesizing cinacalcet carbamate with high yield and purity?

this compound synthesis can be optimized using transition metal-free carbamate formation strategies. For example, a scalable method involves reacting cinacalcet with carbamoylating agents under mild conditions (e.g., room temperature, non-polar solvents), achieving yields >85% . Key steps include rigorous purification via column chromatography and validation using NMR and HPLC-MS to confirm structural integrity and purity. Researchers should prioritize solvent selection and reaction time to minimize byproducts.

Q. How can the PICOT framework guide hypothesis formulation for clinical studies on this compound?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures structured research questions. For example:

  • Population : Dialysis patients with secondary hyperparathyroidism (SHPT).
  • Intervention : this compound at 30–180 mg/day.
  • Comparison : Placebo or active control (e.g., vitamin D analogs).
  • Outcome : Serum PTH reduction ≥30% from baseline.
  • Time : 12–24 weeks.
    This design aligns with observational studies that evaluated biochemical outcomes over 72 weeks . Incorporate feasibility assessments (e.g., sample size, attrition rates) using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What statistical approaches are suitable for analyzing cinacalcet’s effects on calcium and PTH levels in early-phase trials?

For small cohorts, paired t-tests are appropriate to compare pre- and post-treatment serum calcium and PTH levels, as demonstrated in retrospective analyses (e.g., P < 0.05 significance threshold) . Standardized mean differences (SMD) and random-effect models should be used in meta-analyses to account for heterogeneity across studies (I² > 50%) .

Advanced Research Questions

Q. How should researchers address heterogeneity in meta-analyses of cinacalcet’s long-term efficacy?

High heterogeneity (e.g., varying dosages, dialysis modalities) requires subgroup analyses stratified by disease severity, baseline PTH levels, or co-administered therapies (e.g., phosphate binders). A random-effects model with 95% confidence intervals is preferred, as applied in a 2022 meta-analysis that found a 12.5% greater PTH reduction in severe SHPT subgroups (I² = 67%) . Sensitivity analyses can exclude outliers (e.g., studies with high dropout rates) .

Q. What strategies resolve contradictions in cinacalcet’s cardiovascular outcomes across observational studies?

Conflicting results (e.g., reduced cardiovascular hospitalization vs. no mortality benefit) may stem from confounding variables like age, dialysis vintage, or concurrent therapies. Use lag-censoring analysis to adjust for treatment crossover and discontinuation, as in the EVOLVE trial, which showed a 15% risk reduction in composite endpoints after censoring post-discontinuation data . Propensity score matching in retrospective cohorts can further mitigate selection bias .

Q. How do pharmacokinetic interactions between this compound and phosphate binders influence dosing protocols?

Cinacalcet’s absorption is pH-dependent; co-administration with calcium-based phosphate binders may reduce bioavailability. A 2017 study recommended staggered dosing (e.g., cinacalcet 1 hour before binders) to avoid chelation . Monitor serum calcium and PTH biweekly to adjust doses, particularly in patients with gastrointestinal comorbidities .

Q. What methodological considerations apply to long-term (>5 years) safety studies of cinacalcet in primary hyperparathyroidism?

Retrospective cohort studies should track adverse events (e.g., hypocalcemia, nausea) and biochemical adherence (e.g., monthly calcium levels). Use Kaplan-Meier survival analysis for event-free intervals and Cox proportional hazards models to assess mortality risks. A 2023 study highlighted sustained efficacy over 5 years but noted a 5.8% mortality rate unrelated to treatment .

Q. How can cost-effectiveness analyses inform therapeutic decisions between cinacalcet and parathyroidectomy?

Cost-utility models should incorporate quality-adjusted life years (QALYs), hospitalization rates, and drug adherence. A 2013 analysis found cinacalcet cost-effective only for patients with <16 months on dialysis, while parathyroidectomy was preferable for long-term management . Sensitivity analyses must account for regional pricing variations and adverse event costs.

Tables for Key Findings

Q. Table 1. Meta-Analysis of Cinacalcet’s Biochemical Efficacy (Adapted from )

OutcomeSMD (95% CI)Heterogeneity (I²)
Serum PTH-1.24 (-1.56–-0.92)72%
Serum Calcium-0.89 (-1.12–-0.66)58%
Serum Phosphorus-0.45 (-0.70–-0.20)63%

Table 2. Adverse Event Rates in Long-Term Studies (>5 Years)

EventIncidence Rate (%)
Hypocalcemia28.6
Nausea/Vomiting18.9
Dropout34.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.